(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is a chemical compound that features a fluoroaniline group attached to an ethene backbone with three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile dimer. The reaction is carried out under basic conditions, often using sodium hydride or sodium alkoxide as the base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline group or the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and dyes.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential nootropic and neuroprotective effects.
Industry: It is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (2-Fluoroanilino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor due to the presence of cyano groups, which makes it reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can form stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Similar in structure but lacks the fluoroaniline group.
2-(4-Fluoroanilino)ethene-1,1,2-tricarbonitrile: A positional isomer with different substitution patterns.
Uniqueness
(2-Fluoroanilino)ethene-1,1,2-tricarbonitrile is unique due to the presence of both the fluoroaniline group and the ethene backbone with three cyano groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
112630-83-8 |
---|---|
Molecular Formula |
C11H5FN4 |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
2-(2-fluoroanilino)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H5FN4/c12-9-3-1-2-4-10(9)16-11(7-15)8(5-13)6-14/h1-4,16H |
InChI Key |
UCXUTLVRQJUFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=C(C#N)C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.